1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine
Description
1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine is a piperazine derivative featuring a naphthalene core substituted with an ethoxy group at the 2-position and a methylpiperazine moiety at the 1-position.
Properties
Molecular Formula |
C17H22N2O |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-[(2-ethoxynaphthalen-1-yl)methyl]piperazine |
InChI |
InChI=1S/C17H22N2O/c1-2-20-17-8-7-14-5-3-4-6-15(14)16(17)13-19-11-9-18-10-12-19/h3-8,18H,2,9-13H2,1H3 |
InChI Key |
DQKMJFHBNKKWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine typically involves the reaction of 2-ethoxynaphthalene with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like Yb(OTf)3. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce the corresponding alcohols .
Scientific Research Applications
1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Classification
Piperazine derivatives are categorized based on aryl substituents:
Key Structural Differences :
Receptor Binding Affinities
Receptor selectivity varies significantly with substituents:
Inferences for the Target :
- The ethoxy group may enhance 5-HT1A affinity similar to 2-methoxyphenyl derivatives .
- Naphthalene’s bulk could reduce selectivity for 5-HT1B/1C, favoring 5-HT2 or α-adrenergic receptors .
Pharmacological Effects
Serotonergic Activity
- TFMPP/mCPP : Suppress locomotor activity via 5-HT1B/1C activation, reversible by 5-HT antagonists .
- 1-(2-Methoxyphenyl)piperazine : High 5-HT1A affinity linked to anxiolytic or antipsychotic effects .
- Target Compound : Hypothesized to exhibit mixed serotonergic/adrenergic activity due to structural similarities to buspirone analogs .
Behavioral and Metabolic Effects
Physicochemical Comparison
| Property | Target Compound | 1-(2-Methoxyphenyl)piperazine | TFMPP |
|---|---|---|---|
| Molecular Weight | ~328.4 (calculated) | 192.2 | 231.3 |
| pKa (Piperazine N) | ~8.5 (predicted) | 8.2 | 7.9 |
| LogP | ~3.5 (predicted) | 2.1 | 3.0 |
Key Observations :
- Higher LogP in the target suggests enhanced membrane permeability but reduced aqueous solubility .
- pKa shifts reflect electron-donating ethoxy vs. electron-withdrawing -CF₃ .
Spectroscopic Trends
- FT-IR/Raman : C-O-C (ethoxy) stretches ~1,100 cm⁻¹ and naphthalene ring vibrations (~1,600 cm⁻¹) differ from phenyl analogs .
- NMR : Ethoxy protons (δ 1.4–1.6 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and naphthalene aromatic protons (δ 7.0–8.5 ppm) .
- UV-Vis : Strong π→π* transitions (~270 nm) from naphthalene vs. phenyl (~250 nm) .
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